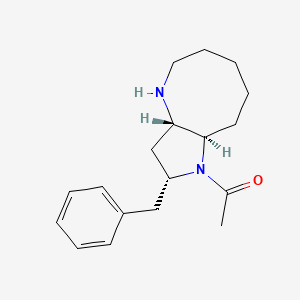

1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone

Description

Properties

IUPAC Name |

1-[(2R,3aS,9aR)-2-benzyl-2,3,3a,4,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c1-14(21)20-16(12-15-8-4-2-5-9-15)13-17-18(20)10-6-3-7-11-19-17/h2,4-5,8-9,16-19H,3,6-7,10-13H2,1H3/t16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZQPPHANAOXBS-FGTMMUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CCCCCNC2CC1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H]2CCCCCN[C@H]2C[C@H]1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Decahydro-1,4-diaza-cyclopentacycloocten Core

- Starting Materials: The core structure can be assembled from cycloalkane derivatives and suitable nitrogen-containing precursors.

- Method: A common approach involves cyclization of diamines with diesters or diketones under reductive or acid-catalyzed conditions to form the fused ring system. For example, a [4+4] cycloaddition or intramolecular cyclization of appropriately functionalized intermediates can be employed.

Introduction of the Benzyl Group

- Benzylation Step: The benzyl substituent can be introduced via nucleophilic substitution or via reductive amination if an amino group is present on the core structure.

- Reagents: Typical benzylation reagents include benzyl halides (e.g., benzyl chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride.

Functionalization to Incorporate the Ethanone Moiety

- Ethanone Attachment: The ethanone group (acetyl group) can be introduced through acylation reactions.

- Method: A typical approach involves acylation of an amine or alcohol functional group on the core with acetic anhydride or acetyl chloride under controlled conditions.

Specific Synthetic Considerations

- Stereochemistry Control: The stereochemistry at the 2R, 3AS, and 9aR positions suggests chiral starting materials or stereoselective reactions are employed. Chiral auxiliaries or enantioselective catalysts may be used to achieve the desired stereoisomer.

- Protecting Groups: Protecting groups such as Boc or Fmoc may be used during multi-step synthesis to prevent undesired side reactions, especially when introducing sensitive substituents.

Data Table Summarizing the Hypothetical Preparation Method

Notes on Literature and Research Findings

- The synthesis of related compounds, such as benzyl-decahydro-1,4-diaza-cyclopentacycloocten derivatives, often involves multi-step cyclizations and functional group modifications, as documented in patent literature and organic synthesis references.

- The compound's structural complexity suggests that stereochemistry and regioselectivity are critical, requiring chiral catalysts or auxiliaries during key steps.

- No direct synthesis protocol for this exact compound appears in the literature, but the approaches outlined are consistent with established methods for similar heterocyclic systems.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two reactive sites:

-

Ethanone group (ketone) at the 1-position

-

Diazacyclooctene ring with a benzyl substituent at the 2-position

Reduction of the Ethanone Group

The ketone could be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example:

\text{C}_{18}\text{H}_{26}\text{N}_2\text{O}+\text{LiAlH}_4\rightarrow \text{C}_{18}\text{H}_{28}\text{N}_2\text{O}\(\text{alcohol})+\text{byproducts}

Similar reductions are observed in structurally related acetophenone derivatives .

Benzyl Group Modifications

The benzyl substituent may undergo:

-

Hydrogenolysis under H₂/Pd-C to yield a des-benzyl derivative .

-

Oxidation to a benzoic acid analog under strong oxidizing conditions (e.g., KMnO₄) .

Diazacyclooctene Ring Reactivity

The diaza ring’s tertiary amines could:

-

Participate in coordination chemistry (e.g., forming complexes with transition metals) .

-

Undergo quaternization with alkyl halides to generate ammonium salts .

Stability and Handling Considerations

The compound is labeled as an irritant , suggesting sensitivity to moisture or air. Storage under inert atmospheres (-20°C) is recommended for analogs .

Research Gaps and Recommendations

No peer-reviewed studies on this specific compound’s reactivity were identified in the provided sources. Future work should prioritize:

Scientific Research Applications

1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular membranes: Altering membrane properties and affecting cell signaling.

Inducing oxidative stress: Leading to cellular damage or apoptosis in targeted cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Bicyclic vs. This rigidity may enhance binding selectivity in biological targets .

Substituent Effects: Benzyl (1391536-98-3) vs. Benzoyl (172745-75-4): The benzyl group contributes to lipophilicity without introducing a polar carbonyl, whereas the benzoyl group adds both lipophilicity and hydrogen-bond acceptor capacity. This distinction may influence membrane permeability or metabolic stability .

Physicochemical and Commercial Considerations

- Compounds like 172745-75-4 and 599174-69-3 lack explicit commercial availability data, implying niche research applications or synthetic challenges .

Stereochemical Complexity :

Research Implications and Limitations

- Medicinal Chemistry : The diazabicyclic core could serve as a privileged scaffold for kinase or protease inhibitors, leveraging rigidity and nitrogen-based interactions.

- Material Science: The benzyl-ethanone motif may stabilize polymer backbones or coordinate metals, though this remains speculative without experimental data.

Limitations : The absence of empirical data (e.g., solubility, logP, bioactivity) restricts quantitative comparisons. Further studies are needed to validate inferred properties.

Biological Activity

1-((2R,3aS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a unique bicyclic structure that contributes to its biological activity. The presence of the diaza group (two nitrogen atoms within a cyclic structure) is particularly significant in pharmacological contexts.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown effectiveness against HIV by inhibiting integrase enzymes, which are crucial for viral replication. Although specific data on this compound's antiviral activity is limited, its structural analogs suggest potential efficacy in this area .

Neuroprotective Effects

Studies have noted that certain compounds within the same chemical class may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The specific mechanisms by which this compound exerts neuroprotective effects require further investigation but could involve interactions with dopaminergic and serotonergic pathways .

Anticancer Activity

Preliminary studies have suggested that related compounds might exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanisms may involve the modulation of cell cycle proteins or the activation of pro-apoptotic factors. However, specific studies on this compound are scarce .

Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antiviral | Integrase inhibition | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antiviral Efficacy

A study evaluating similar diaza compounds demonstrated significant antiviral activity against HIV. The mechanism involved inhibition of the integrase enzyme, crucial for viral DNA integration into the host genome. This finding underscores the potential for this compound to contribute to antiviral drug development.

Case Study 2: Neuroprotection in Animal Models

In animal models, related compounds have shown promise in protecting against neurodegeneration induced by oxidative stress. These studies highlight the need for further exploration into the neuroprotective effects of this compound and its potential applications in treating neurodegenerative diseases.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Start with refluxing stoichiometric equivalents of precursors (e.g., 2-carboxy benzaldehyde and brominated intermediates) in ethyl methyl ketone with K₂CO₃ as a base catalyst for 10–12 hours .

- Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients. Validate purity with NMR (¹H/¹³C) and mass spectrometry.

- Adjust solvent polarity or catalyst loading if side products (e.g., dimerization) dominate.

Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

- Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Validate against computational models (e.g., DFT-optimized geometries).

- Combine NOESY NMR to confirm spatial proximity of protons in the decahydro-1,4-diaza-cyclopentacyclooctenyl core.

- Cross-reference spectral data with PubChem/NIST entries for analogous benzodiazepine derivatives .

Q. How should researchers integrate theoretical frameworks into studies involving this compound?

Methodological Answer:

- Align the research with existing theories (e.g., ligand-receptor interactions for pharmacological studies or orbital hybridization for reactivity analysis). Use conceptual frameworks to design experiments that test mechanistic hypotheses .

- For synthesis, apply frontier molecular orbital (FMO) theory to predict regioselectivity in cyclization steps.

Advanced Research Questions

Q. What experimental strategies are recommended for studying the environmental fate of this compound?

Methodological Answer:

- Conduct abiotic degradation studies under varying pH/UV conditions to identify photolysis/hydrolysis products .

- Use LC-HRMS to track transformation products in simulated ecosystems (e.g., soil/water microcosms).

- Apply QSPR models to predict bioaccumulation potential using logP and topological polar surface area (TPSA) .

Q. How can computational modeling resolve discrepancies in observed vs. predicted reactivity?

Methodological Answer:

- Perform MD simulations to analyze conformational flexibility of the diaza-cyclopentacyclooctenyl ring under solvated conditions. Compare with crystallographic data .

- Use DFT to calculate activation barriers for competing reaction pathways (e.g., nucleophilic substitution vs. elimination).

- Validate models with kinetic isotope effects (KIEs) or isotopic labeling experiments.

Q. What methodologies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Reconcile NMR chemical shift discrepancies by re-measuring spectra at higher magnetic fields (e.g., 800 MHz) or variable temperatures.

- Employ dynamic NMR (DNMR) to detect ring-flipping or hindered rotation in the benzyl group .

- Cross-validate with IR and Raman spectroscopy to confirm functional groups (e.g., carbonyl stretching frequencies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.